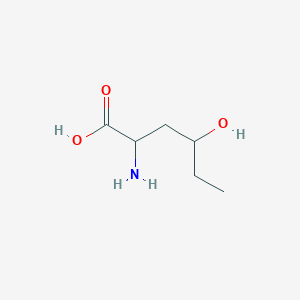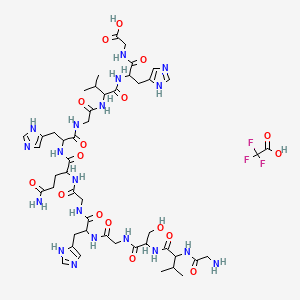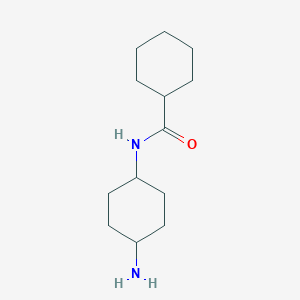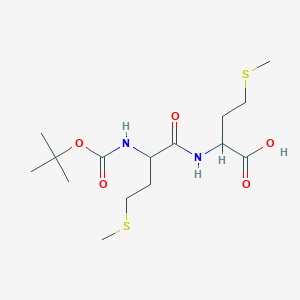![molecular formula C10H9ClN2S B12109080 [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12109080.png)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-氯苯基)-1,3-噻唑-4-基]甲胺是一种有机化合物,其结构特点是在噻唑环上带有4-氯苯基取代基和甲胺基。
准备方法
合成路线和反应条件
[2-(4-氯苯基)-1,3-噻唑-4-基]甲胺的合成通常涉及以下步骤:
噻唑环的形成: 可以通过Hantzsch 噻唑合成法实现,其中4-氯苯基酮与硫脲在碱的存在下反应。
甲胺基的引入: 然后,噻唑中间体与甲醛和氨或胺源进行还原胺化反应,以引入甲胺基。
工业生产方法
在工业生产中,可以使用连续流反应器来放大合成规模,以确保产品的一致性和高产率。反应条件经过优化,以最大限度地提高效率并减少副产物的生成。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲胺基处,导致形成亚胺或腈。
还原: 噻唑环的还原可以产生二氢噻唑衍生物。
取代: 苯环上的氯原子可以被各种亲核试剂(如胺或硫醇)取代,从而产生广泛的衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 亲核取代反应通常使用叠氮化钠 (NaN₃) 或硫脲等试剂。
主要产物
氧化: 亚胺、腈。
还原: 二氢噻唑衍生物。
取代: 各种取代的苯基衍生物。
科学研究应用
化学
在化学领域,[2-(4-氯苯基)-1,3-噻唑-4-基]甲胺被用作合成更复杂分子的构建块。其独特的结构允许探索新的化学反应和开发新型化合物。
生物学
在生物学研究中,该化合物因其作为生物活性分子的潜力而受到关注。它可能具有抗菌、抗真菌或抗癌特性,使其成为药物开发的候选者。
医学
在药物化学中,[2-(4-氯苯基)-1,3-噻唑-4-基]甲胺的衍生物被研究用于其治疗潜力。它们可能作为酶抑制剂或受体调节剂,有助于治疗各种疾病。
工业
在工业领域,由于其化学稳定性和反应性,该化合物可用于开发新型材料,例如聚合物或涂料。
作用机制
[2-(4-氯苯基)-1,3-噻唑-4-基]甲胺发挥作用的机制取决于其具体的应用。在生物系统中,它可能与酶或受体相互作用,改变其活性。噻唑环可以参与π-π相互作用或氢键,影响化合物的结合亲和力和特异性。
相似化合物的比较
类似化合物
[2-(4-氯苯基)-1,3-噻唑-4-基]甲醇: 结构相似,但带有羟基而不是甲胺基。
[2-(4-氯苯基)-1,3-噻唑-4-基]乙酸: 含有羧酸基而不是甲胺基。
[2-(4-氯苯基)-1,3-噻唑-4-基]甲基氯化物: 带有甲基氯化物基而不是甲胺基。
独特性
[2-(4-氯苯基)-1,3-噻唑-4-基]甲胺中甲胺基的存在提供了独特的反应性和形成氢键的潜力,这在药物设计和材料科学应用中可能是有利的。这使其与类似物有所区别,类似物可能具有不同的官能团,因此具有不同的化学和生物学性质。
属性
分子式 |
C10H9ClN2S |
|---|---|
分子量 |
224.71 g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 |
InChI 键 |
VKDRCHSOPIBEQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)







![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)



![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5](/img/structure/B12109072.png)
